molecular formula C23H21NO3S2 B2660624 2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide CAS No. 1421443-02-8

2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

Cat. No.: B2660624
CAS No.: 1421443-02-8
M. Wt: 423.55
InChI Key: ONUYTJPBTNRMOW-UHFFFAOYSA-N
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Description

This compound features a naphthamide core substituted with a 2-ethoxy group and a bis-thiophene moiety linked via a hydroxymethyl bridge. The naphthalene system contributes to lipophilicity, making it relevant for applications in medicinal chemistry or materials science. Comparisons must therefore rely on structurally related analogs.

Properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S2/c1-2-27-18-11-9-15-6-3-4-7-17(15)21(18)23(26)24-14-16-10-12-20(29-16)22(25)19-8-5-13-28-19/h3-13,22,25H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUYTJPBTNRMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H21NO3S2
Molecular Weight423.6 g/mol
CAS Number1797277-68-9
Structural FeaturesContains thiophene and naphthalene moieties

Preliminary studies suggest that compounds similar to this compound may interact with specific cellular targets, leading to various pharmacological effects. The proposed mechanisms include:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially leading to cytotoxic effects in cancer cells. This interaction may mimic the action of established chemotherapeutic agents such as doxorubicin and cisplatin .
  • Cell Cycle Modulation : Research indicates that these compounds may induce cell cycle arrest, particularly at the S phase and G2/M phase, which is crucial for preventing cancer cell proliferation .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies:

  • In Vitro Studies : A study evaluated the cytotoxicity of several derivatives against different cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated selective toxicity towards HCT116 cells with an IC50 value of approximately 7.1 µM for one of the most potent derivatives .
  • Mechanistic Insights : The active derivatives were shown to significantly increase the expression levels of tumor suppressor microRNAs (miR-30c and miR-107) while decreasing oncogenic miRNAs (miR-25) and IL-6 levels, suggesting a multifaceted mechanism of action involving gene regulation .
  • Case Studies : In vivo studies demonstrated that similar compounds could reduce tumor volume in xenograft models without inducing significant weight loss in treated animals, indicating a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activity data for various compounds related to this compound:

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHCT1167.1> 2.74
Compound BMCF7Not ActiveN/A
Compound CA549Not ActiveN/A

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein targets associated with cancer cell proliferation. For instance, targeted protein degradation approaches have shown that such compounds can effectively degrade oncoproteins, leading to reduced tumor growth in various cancer models .

Case Study: Targeted Protein Degradation

A notable case study highlighted the efficacy of similar compounds in treating multiple myeloma and lymphomas by inducing the degradation of the IKZF1 and IKZF3 proteins, which are critical for cancer cell survival. The study demonstrated that these compounds could selectively target and modulate protein levels, showcasing their potential as therapeutic agents in oncology .

Antioxidant Properties

The presence of thiophene rings in the compound structure suggests potential antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Effects

Compounds derived from thiophene and naphthalene have been reported to demonstrate anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The application of such compounds could be significant in treating conditions like arthritis and other inflammatory disorders .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to fine-tune electronic properties through structural modifications allows for the development of more efficient materials for energy conversion and display technologies .

Case Study: Organic Photovoltaics

Research has shown that incorporating thiophene derivatives into polymer blends can enhance the efficiency of organic solar cells. The compound's ability to facilitate charge transport while maintaining stability under operational conditions makes it a candidate for further exploration in photovoltaic applications .

Summary of Applications

Application AreaPotential BenefitsRelevant Findings
Anticancer ActivityInduction of targeted protein degradationEffective against multiple myeloma and lymphomas
Antioxidant PropertiesScavenging free radicalsProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPotential treatment for arthritis
Organic ElectronicsEnhanced efficiency in OPVs and OLEDsImproved charge transport properties

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in 12 ) or bulky substituents (e.g., octylthiophene in 3.16 ) significantly alters solubility and thermal stability. For example, 9 () has a high melting point (186–187°C) due to its rigid 4-chlorobenzylidene group, whereas 12 with a nitrofuryl group melts at 155°C .
  • Synthetic Complexity : Multi-step syntheses are common for thiophene-acetamide hybrids. For instance, N₂TPM () requires a 36-hour reflux for Schiff base formation, while 3.16 () involves osmium-catalyzed dihydroxylation, indicating sensitivity to reaction conditions .

Spectroscopic and Electronic Properties

  • Spectroscopy : Analogs like 9 () and N-(3-acetyl-2-thienyl)acetamides () were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with thiophene protons appearing as distinct doublets (~δ 7.0–7.5 ppm) and carbonyl signals at ~δ 165–170 ppm .
  • Theoretical Insights : Density functional theory (DFT) studies () highlight the role of exact exchange and correlation functionals in predicting electronic properties. For example, the ethoxy group in the target compound may reduce electron density on the naphthamide ring compared to methoxy analogs, affecting reactivity .

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Thiophene functionalization : Use propargyl bromide or chloroacetyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (DMF, dichloromethane) to introduce reactive groups like alkynes or chlorides .
  • Amide bond formation : Couple naphthamide precursors with thiophene-methylamine intermediates via carbodiimide-mediated activation. Monitor progress by TLC and purify via recrystallization (ethanol or ethyl acetate) .
  • Optimization : Adjust solvent polarity, temperature (e.g., reflux for azide substitutions), and stoichiometry to minimize side products. For example, NaN₃ in a water/xylene biphasic system enhances nucleophilic displacement efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR and IR spectroscopy : Confirm functional groups (e.g., ethoxy C-O stretch at ~1100 cm⁻¹) and monitor regioselectivity in thiophene substitution patterns .
  • X-ray crystallography : Use SHELX or WinGX for structure refinement. For anisotropic displacement ellipsoids, employ ORTEP for visualization. Ensure crystal quality via slow evaporation (e.g., acetonitrile) and validate hydrogen bonding (C–H⋯O/S) interactions .
  • Chromatography : Validate purity via HPLC or GC-MS with C18 columns and gradient elution (water/acetonitrile) .

Advanced: How can density functional theory (DFT) models predict electronic properties and reactivity?

Methodological Answer:

  • Functional selection : Combine exact exchange (e.g., B3LYP) with gradient-corrected correlation functionals (e.g., Lee-Yang-Parr) for accurate thermochemical data (atomization energies ±2.4 kcal/mol) .
  • Electronic analysis : Calculate HOMO-LUMO gaps to assess charge transfer in thiophene-naphthamide systems. Use Gaussian or ORCA software with basis sets (6-31G*) for π-π* transitions .
  • Reactivity mapping : Simulate electrophilic substitution sites on thiophene rings using Fukui indices .

Advanced: What strategies resolve contradictions in biological activity data from in vitro assays?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels for cytotoxicity) and use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Metabolite screening : Identify degradation products via LC-MS to rule out false positives. For example, hydroxylated thiophene derivatives may exhibit off-target effects .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to distinguish signal from noise in high-throughput screens .

Advanced: How does molecular docking elucidate interactions with biological targets?

Methodological Answer:

  • Target preparation : Retrieve protein structures (e.g., COX-1/2) from PDB, remove water molecules, and assign protonation states using tools like AutoDockTools .
  • Ligand parametrization : Generate 3D conformers of the compound with OpenBabel and assign charges via AM1-BCC .
  • Docking protocols : Use AutoDock Vina with flexible residues (e.g., catalytic Ser530 in COX-2). Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate for high-purity solids. Optimize solvent ratios (e.g., 3:1 hexane/ethyl acetate) to improve yield .
  • Column chromatography : Employ silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions by TLC (Rf ~0.3–0.5) .
  • Distillation : Remove volatile byproducts under reduced pressure (e.g., 40°C at 10 mmHg) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder handling : Use SHELXL’s PART instruction to model disordered ethoxy or thiophene groups. Apply restraints (SIMU/DELU) to anisotropic displacement parameters .
  • Hydrogen bonding networks : Identify weak C–H⋯O/S interactions with Mercury software. Refine H-atoms using riding models (AFIX 43) or free refinement for NH groups .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL and validate via R1/wR2 convergence (<5% discrepancy) .

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